molecular formula C11H15BrClNO B1525268 3-[(4-Bromobenzyl)oxy]pyrrolidine hydrochloride CAS No. 1220034-90-1

3-[(4-Bromobenzyl)oxy]pyrrolidine hydrochloride

Cat. No.: B1525268
CAS No.: 1220034-90-1
M. Wt: 292.6 g/mol
InChI Key: KKABXYFEUVVPGX-UHFFFAOYSA-N
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Description

3-[(4-Bromobenzyl)oxy]pyrrolidine hydrochloride is a chemical compound with the molecular formula C11H15BrClNO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a bromobenzyl group attached via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Bromobenzyl)oxy]pyrrolidine hydrochloride typically involves the reaction of 4-bromobenzyl chloride with pyrrolidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The purification process may involve recrystallization or chromatography techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Bromobenzyl)oxy]pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming the corresponding benzyl derivative.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include benzyl derivatives.

Scientific Research Applications

3-[(4-Bromobenzyl)oxy]pyrrolidine hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a building block for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including its use in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-[(4-Bromobenzyl)oxy]pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can participate in binding interactions, while the pyrrolidine ring can modulate the compound’s overall conformation and reactivity. These interactions can influence various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Chlorobenzyl)oxy]pyrrolidine hydrochloride
  • 3-[(4-Methylbenzyl)oxy]pyrrolidine hydrochloride
  • 3-[(4-Fluorobenzyl)oxy]pyrrolidine hydrochloride

Comparison

3-[(4-Bromobenzyl)oxy]pyrrolidine hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. Compared to its analogs with different substituents (chlorine, methyl, fluorine), the bromine atom provides distinct electronic and steric effects, making it a valuable compound for specific applications in chemical and biological research.

Properties

IUPAC Name

3-[(4-bromophenyl)methoxy]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO.ClH/c12-10-3-1-9(2-4-10)8-14-11-5-6-13-7-11;/h1-4,11,13H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKABXYFEUVVPGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OCC2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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